(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid
Overview
Description
(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of significant interest in organic chemistry due to its applications in peptide synthesis and as a building block for various chemical reactions.
Mechanism of Action
Target of Action
The compound is a boronic ester, which are known to be highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .
Mode of Action
The compound, also known as “N-Boc-3-amino-2-isobutyl-propionic acid”, interacts with its targets through a process known as protodeboronation . Protodeboronation is a process where boronic esters are converted into other functional groups .
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters, a valuable but unknown transformation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .
Pharmacokinetics
It’s worth noting that the boronic acid component can be recovered and reused after deprotection , which could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new functional groups through the process of protodeboronation . For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of “(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid” can be influenced by environmental factors. For example, the protodeboronation process can be affected by the presence of air and moisture . The compound is usually bench stable, easy to purify, and often even commercially available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-2-Isobutyl-3-(boc-amino)propanoic acid typically involves the protection of the amino group using the Boc group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process generally includes the same steps as the laboratory synthesis but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new functionalized derivatives .
Scientific Research Applications
(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein structure.
Medicine: It serves as a precursor for the development of pharmaceutical compounds and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(R,S)-2-Isobutyl-3-(cbz-amino)propanoic acid: Similar to the Boc-protected compound but with a carboxybenzyl (Cbz) protecting group.
(R,S)-2-Isobutyl-3-(fmoc-amino)propanoic acid: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial. The Boc group can be removed under mild acidic conditions, providing flexibility in synthetic strategies .
Properties
IUPAC Name |
4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOREWJYZNXDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828254-17-7 | |
Record name | 2-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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